molecular formula C21H20N2O4 B11066643 4-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine

4-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11066643
M. Wt: 364.4 g/mol
InChI Key: JROBQPXTZHCZCG-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodiazepine core fused with a dioxolo and pyrrolo ring system, which contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzodiazepine Core: This step involves the condensation of an appropriate o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzodiazepine core.

    Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving a diol and a suitable electrophile, such as a halogenated compound.

    Formation of the Pyrrolo Ring: The pyrrolo ring is typically formed through a cyclization reaction involving an amine and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the benzodiazepine core, using reagents such as halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anxiolytic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may interact with various enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: Shares a similar aromatic structure but differs in the core ring system.

    Pyrrolo[3,4-c]pyrrole-1,3-dione: Another compound with a pyrrolo ring, but with different functional groups and properties.

Uniqueness

4-(3,4-Dimethoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-13,15-dioxa-2,8-diazatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),3,5,10,12(16)-pentaene

InChI

InChI=1S/C21H20N2O4/c1-24-17-6-5-13(8-18(17)25-2)21-15-4-3-7-23(15)16-10-20-19(26-12-27-20)9-14(16)11-22-21/h3-10,21-22H,11-12H2,1-2H3

InChI Key

JROBQPXTZHCZCG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3C4=CC5=C(C=C4CN2)OCO5)OC

Origin of Product

United States

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